5-Cyanopyrazin-2-carbonsäure

Übersicht

Beschreibung

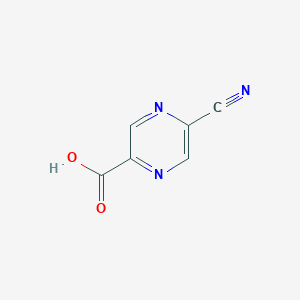

5-Cyanopyrazine-2-carboxylic acid is an organic compound with the molecular formula C₆H₃N₃O₂ It is a derivative of pyrazine, characterized by the presence of a cyano group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring

Synthetic Routes and Reaction Conditions:

- One common method for synthesizing 5-Cyanopyrazine-2-carboxylic acid involves the reaction of 2-pyrazinecarboxylic acid chloride with sodium cyanide, followed by acidification .

- Another method includes the reaction of 2-methoxypyrazine with cuprous cyanide, followed by acidification to yield the desired product .

Industrial Production Methods:

- Industrial production often employs bioconversion techniques. For instance, the biotransformation of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 has been reported . This method involves a two-enzyme-step bioconversion process, resulting in a high yield of the product.

Types of Reactions:

Oxidation: 5-Cyanopyrazine-2-carboxylic acid can undergo oxidation reactions, often leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in various substituted pyrazine derivatives.

Substitution: The compound can participate in substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

5-Cyanopyrazin-2-carbonsäure: wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Struktur dient als Baustein für die Herstellung von Molekülen, die mit biologischen Systemen interagieren. Beispielsweise wurde es bei der Entwicklung von allosterischen Verstärkern für den A1-Adenosin-Rezeptor eingesetzt . Diese Verstärker können die Rezeptoraktivität modulieren und so möglicherweise zu neuen Therapeutika führen.

Geschmacks- und Aromastoffe

Pyrazine, einschließlich Derivaten wie This compound, sind für ihre Rolle im Geschmack und Aroma bekannt. Sie werden chemisch oder biologisch synthetisiert und als Geschmacksstoffe in der Lebensmittelindustrie verwendet. Die Bildung von Pyrazinen ist ein häufiges Ereignis beim Erhitzen von Lebensmitteln und trägt zu den charakteristischen Aromen verschiedener Produkte bei .

Antituberkulosemittel

Die Biokonversion von This compound zu 5-Hydroxypyrazin-2-carbonsäure wurde für die Synthese neuer Antituberkulosemittel untersucht. Dieser Prozess beinhaltet die Ganzzell-Biotransformation unter Verwendung spezifischer Bakterienstämme und unterstreicht das Potenzial der Verbindung bei der Entwicklung von Behandlungen für Tuberkulose .

Organische Synthese

Als vielseitiges Gerüst wird This compound in der organischen Synthese verwendet, um eine Vielzahl von Pyrazinderivaten zu erzeugen. Diese Derivate finden Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie, wo sie zur Gestaltung von Verbindungen mit potenziellen biologischen Aktivitäten verwendet werden .

Wirkmechanismus

Target of Action

5-Cyanopyrazine-2-carboxylic acid is a pyrazine compound . Pyrazines are a class of compounds that occur almost ubiquitously in nature It’s known that 5-hydroxypyrazine-2-carboxylic acid, a derivative of 5-cyanopyrazine-2-carboxylic acid, is used as a building block for the synthesis of new antituberculous agents .

Mode of Action

DSM 6336 . This suggests that the compound may interact with its targets through biotransformation processes.

Biochemical Pathways

It’s known that its derivative, 5-hydroxypyrazine-2-carboxylic acid, is prepared by whole-cell biotransformation from 2-cyanopyrazine via pyrazinecarboxylic acid . This suggests that the compound may affect the biochemical pathways involved in this biotransformation process.

Result of Action

It’s known that its derivative, 5-hydroxypyrazine-2-carboxylic acid, is used as a building block for the synthesis of new antituberculous agents . This suggests that the compound may have potential antimycobacterial activity.

Biochemische Analyse

Biochemical Properties

5-Cyanopyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to undergo bioconversion to 5-hydroxypyrazine-2-carboxylic acid via the action of Agrobacterium sp. DSM 6336 . This biotransformation involves a two-enzyme-step process, highlighting the compound’s role in microbial metabolism. Additionally, 5-Cyanopyrazine-2-carboxylic acid can act as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids .

Cellular Effects

The effects of 5-Cyanopyrazine-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound can be metabolized to produce intermediates that participate in essential metabolic pathways . This metabolic activity can alter the expression of genes involved in these pathways, thereby affecting overall cellular function.

Molecular Mechanism

At the molecular level, 5-Cyanopyrazine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For instance, the compound’s interaction with nitrilase enzymes results in the hydrolysis of the nitrile group to form carboxylic acids . This enzymatic activity is crucial for the compound’s role in microbial metabolism and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Cyanopyrazine-2-carboxylic acid can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Cyanopyrazine-2-carboxylic acid is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to changes in its biochemical activity and impact its effectiveness in experimental settings.

Dosage Effects in Animal Models

The effects of 5-Cyanopyrazine-2-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of similar pyrazine derivatives can lead to toxicity in animal models . Therefore, careful dosage optimization is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

5-Cyanopyrazine-2-carboxylic acid is involved in several metabolic pathways. It can be metabolized by microbial enzymes to produce intermediates that participate in essential biochemical reactions. For example, the bioconversion of 5-Cyanopyrazine-2-carboxylic acid to 5-hydroxypyrazine-2-carboxylic acid involves the action of nitrilase and hydroxylase enzymes

Transport and Distribution

The transport and distribution of 5-Cyanopyrazine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s interaction with microbial transporters can facilitate its uptake and distribution within bacterial cells . This transport mechanism is essential for its metabolic activity and overall biochemical function.

Subcellular Localization

The subcellular localization of 5-Cyanopyrazine-2-carboxylic acid is determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell. For example, in bacterial cells, the compound may localize to the cytoplasm, where it participates in metabolic reactions . This subcellular localization is crucial for its biochemical activity and potential therapeutic applications.

Biologische Aktivität

5-Cyanopyrazine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

5-Cyanopyrazine-2-carboxylic acid features a pyrazine ring substituted with a cyano group and a carboxylic acid functional group. This unique structure contributes to its biological properties, enhancing its interaction with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine-2-carboxylic acids, including 5-cyanopyrazine-2-carboxylic acid, exhibit significant antimicrobial properties. A study evaluated several substituted pyrazine derivatives for their in vitro activity against Mycobacterium tuberculosis and various fungal strains. Among these, certain derivatives showed promising results:

| Compound Name | MIC (µg/mL) against M. tuberculosis | MIC (µg/mL) against Trichophyton mentagrophytes |

|---|---|---|

| 5-Cyanopyrazine-2-carboxylic acid | 6.25 | <1.95 |

| 5-Benzoylpyrazine-2-carbothioamide | 6.25 | 1.95 |

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | 3.12 | <1.95 |

These results indicate that the presence of the carboxylic acid and cyano groups enhances the antimicrobial efficacy of the compound .

2. Antitumor Activity

The antiproliferative effects of 5-cyanopyrazine-2-carboxylic acid derivatives have also been explored against various cancer cell lines. A study reported that modifications to the pyrazine structure significantly influenced their IC50 values across different cell lines:

| Cell Line | Compound Name | IC50 (µM) |

|---|---|---|

| HeLa | 5-Cyanopyrazine-2-carboxylic acid | 4.04 |

| A549 | 5-Cyanopyrazine-2-carboxylic acid | 6.21 |

| MDA-MB-231 | 5-Cyanopyrazine-2-carboxylic acid | 24.4 |

The presence of electron-donating groups such as -OH was found to enhance antiproliferative activity, indicating a structure-activity relationship (SAR) that favors certain substitutions .

3. Insulino-mimetic Activity

Recent studies have also investigated the insulino-mimetic properties of metal complexes formed with 5-cyanopyrazine-2-carboxylic acid. These complexes were shown to inhibit free fatty acid release from adipocytes, suggesting potential applications in diabetes management:

| Complex Name | Insulino-mimetic Activity (FFA Release Inhibition %) |

|---|---|

| VO(IV)–prz complex | 75% |

| Zn(II)–prz complex | 60% |

These findings highlight the potential of this compound in metabolic disorders .

Case Studies

Case Study: Antimycobacterial Activity

A comprehensive study on the antimycobacterial activity of various pyrazine derivatives included 5-cyanopyrazine-2-carboxylic acid as a key compound. The study utilized a series of structural modifications to evaluate their effects on activity against Mycobacterium tuberculosis. Results indicated that specific substitutions led to enhanced potency, particularly in compounds with hydrophobic groups .

Case Study: Anticancer Properties

Another significant investigation focused on the anticancer properties of pyrazine derivatives, where 5-cyanopyrazine-2-carboxylic acid was tested against multiple cancer cell lines. The study concluded that compounds with additional hydroxyl or halogen substituents exhibited lower IC50 values, indicating higher efficacy in inhibiting tumor growth .

Eigenschaften

IUPAC Name |

5-cyanopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZNLFBHQJKDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742139 | |

| Record name | 5-Cyanopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-09-3 | |

| Record name | 5-Cyanopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.